molecular formula C10H8N2O3S B2367309 2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid CAS No. 1374408-13-5

2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid

Cat. No. B2367309
CAS RN: 1374408-13-5
M. Wt: 236.25
InChI Key: ATIGNJDSYXLIRT-UHFFFAOYSA-N
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Description

“2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid” is a chemical compound with the molecular formula C10H8N2O3S . It is related to “4-(1,2,3-Thiadiazol-4-yl)phenol”, which has the empirical formula C8H6N2OS and a molecular weight of 178.21 .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives involves the use of semi/thiosemicarbazide and sodium acetate mixed with water, followed by the addition of substituted aldehydes in methanol at room temperature . Another method involves the cyclization of a compound to a 1,2,4-thiadiazole derivative, performed by bromination followed by treatment with potassium thiocyanate .


Molecular Structure Analysis

The molecular structure of “2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid” can be represented by the SMILES string OC1=CC=C(C=C1)C2=CSN=N2 . The compound has a molecular weight of 236.25 .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid” and related compounds are complex. For example, the singlet (s) signals between 5.44–5.45 δ ppm show the presence of -CH of the azetidine ring .


Physical And Chemical Properties Analysis

The compound is predicted to have a density of 1.425±0.06 g/cm3 and a boiling point of 448.2±55.0 °C . The form of the compound is solid .

Scientific Research Applications

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been found to exhibit potent antimicrobial activity . They have been tested against various strains such as E. coli, B. mycoides, and C. albicans . Some of these compounds have shown inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis .

Antifungal Activity

These compounds also show significant antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Activity

1,3,4-thiadiazole derivatives have been associated with anticancer activity . For instance, certain 1,2,4-triazolo[3,4-b]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .

Antimalarial Activity

These compounds have also been studied for their antimalarial properties . This opens up possibilities for their use in the development of new antimalarial drugs.

Antioxidant Activity

1,3,4-thiadiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus these compounds could be used in the development of antioxidant supplements or drugs.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticonvulsant Activity

1,3,4-thiadiazole derivatives have been associated with anticonvulsant activity . This suggests their potential use in the treatment of epilepsy and other seizure disorders.

Synthesis of Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds

These compounds have been used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds . This highlights their importance in the field of organic synthesis.

properties

IUPAC Name

2-[4-(thiadiazol-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-10(14)5-15-8-3-1-7(2-4-8)9-6-16-12-11-9/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIGNJDSYXLIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid

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